2-Methyl-6-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)quinoline
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Overview
Description
2-Methyl-6-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)quinoline is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)quinoline can be achieved through several synthetic routes. One common method involves the cyclization of aniline derivatives with ketones under acidic conditions. For example, the condensation of aniline with acetophenone followed by cyclization using a zeolite catalyst can yield quinoline derivatives .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of zeolite catalysts and controlled reaction environments are common practices in industrial settings to produce these compounds efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
2-Methyl-6-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-6-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)quinoline involves its interaction with various molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: A derivative with a methyl group at the 2-position.
6-Methylquinoline: A derivative with a methyl group at the 6-position.
Uniqueness
2-Methyl-6-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)quinoline is unique due to its substituted pyridine ring, which imparts distinct chemical and biological properties compared to other quinoline derivatives. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C16H18N2 |
---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
2-methyl-6-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)quinoline |
InChI |
InChI=1S/C16H18N2/c1-11-3-7-15(17-10-11)13-6-8-16-14(9-13)5-4-12(2)18-16/h4-6,8-9,11H,3,7,10H2,1-2H3 |
InChI Key |
XXWOYGIKLSFVMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=NC1)C2=CC3=C(C=C2)N=C(C=C3)C |
Origin of Product |
United States |
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